REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[C:4]([NH2:9])[N:3]=1.[CH3:10][C:11]([NH2:14])([CH3:13])[CH3:12].C(N(CC)CC)C>CC#N>[Cl:8][C:6]1[N:5]=[C:4]([NH2:9])[N:3]=[C:2]([NH:14][C:11]([CH3:13])([CH3:12])[CH3:10])[CH:7]=1
|
Name
|
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NC(=C1)Cl)N
|
Name
|
|
Quantity
|
0.34 mL
|
Type
|
reactant
|
Smiles
|
CC(C)(C)N
|
Name
|
|
Quantity
|
1.36 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
170 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the progression of the reaction at regular intervals
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled down
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The resulting residue was partitioned between EtOAc and water
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (2×) and CH2Cl2 (2×)
|
Type
|
WASH
|
Details
|
The organics were washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The resulting solid was triturated with Et2O
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=NC(=N1)N)NC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 440 mg | |
YIELD: CALCULATEDPERCENTYIELD | 89.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |